Pennogenin

Descripción general

Descripción

Synthesis Analysis

The synthesis of pennogenin has been improved by employing a ring-switching process from diosgenin, enabling the introduction of a C17α-OH group without using OsO4. This method represents a significant advancement in the efficient synthesis of similar steroids (R. Gao et al., 2019). Another notable synthesis approach utilizes the intact skeleton of diosgenin, highlighting the full and rational use of starting material for converting diosgenin to pennogenin (W. Tian et al., 2004).

Molecular Structure Analysis

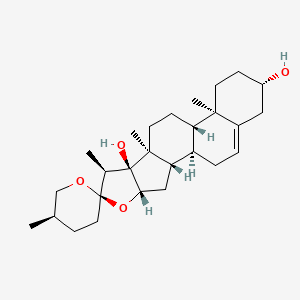

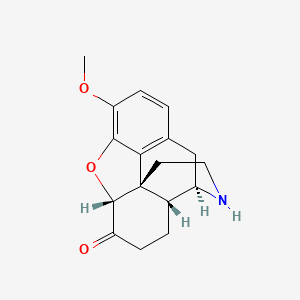

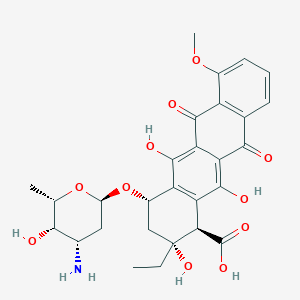

The molecular structure of pennogenin has been elucidated through various methods, including 1D and 2D NMR spectroscopy. These techniques have been instrumental in determining the structural details of semi-synthetic pennogenin compounds, providing insight into their chemical behavior and interaction potentials (Tang Ninghua, 2010).

Chemical Reactions and Properties

Pennogenin undergoes specific chemical reactions, such as the reaction with BF3·Et2O, which does not lead to the splitting out of the C17-α(OH) group. This reaction has been a focus of study to understand the compound's stability and reactivity under various conditions (L. I. Strigina et al., 1987).

Physical Properties Analysis

The crystal and molecular structure of pennogenin diacetate has been investigated using x-ray structural analysis, providing valuable information on the spatial arrangement of atoms within the molecule and the impact of acetylation on its physical properties (S. G. Il'in et al., 1991).

Chemical Properties Analysis

The chemical properties of pennogenin, particularly its interactions and reactions, are essential for understanding its potential applications. For instance, pennogenin glycosides' structure-activity relationship reveals the importance of the aglycone and sugar moieties for their biological activity (Y. Fu et al., 2008). Furthermore, the isolation and identification of pennogenin tetraglycoside from "Cestrum nocturnum" and its antifungal activity against Fusarium kuroshium highlight its chemical properties and potential for agricultural applications (Erika Valencia-Mejía et al., 2022).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Improved Synthesis Techniques : Research has shown advancements in synthesizing pennogenin, emphasizing the elimination of hazardous chemicals like OsO4 and exploring more efficient processes. This progress facilitates the use of pennogenin in various applications (Gao, Shi, & Tian, 2019).

Utilization of Diosgenin : Studies have reported the synthesis of pennogenin starting from diosgenin, a compound found in certain plants. This approach highlights the potential for using plant-derived resources in the synthesis of bioactive steroids like pennogenin (Weisheng, Xu, Ling, & Zhao, 2004).

NMR Studies : Nuclear Magnetic Resonance (NMR) studies have been conducted to understand the structure of semi-synthetic pennogenin compounds. These studies are crucial for identifying and confirming the chemical structure of pennogenin derivatives (Ninghua, 2010).

Biological and Pharmacological Activities

Antitumor and Antifungal Activities : Pennogenin steroidal saponins extracted from various plant species have shown significant antitumor and antifungal properties. These findings suggest the potential of pennogenin in developing anticancer medications (Zhu et al., 2011).

Cytotoxic Properties : Isolated pennogenin glycosides have displayed potent cytotoxic activity against human cancer cell lines, indicating their potential use in cancer therapy (Woo et al., 1998).

Anti-Inflammatory Effects : Pennogenin derivatives have been shown to exhibit anti-inflammatory effects, which can be beneficial in treating various inflammatory disorders (Tapondjou et al., 2008).

Hemostatic and Platelet Agonist Properties : Certain pennogenin glycosides with a spirostanol structure have been identified to promote hemostasis and induce platelet aggregation, presenting a new avenue for developing treatments for bleeding disorders (Fu et al., 2008).

Lung Cancer Treatment Potential : Research on pennogenin 3-O-β-chacotrioside has shown its effectiveness in reducing cell viability in non-small cell lung cancer, indicating its potential as a novel therapeutic agent (Wu et al., 2022).

Safety And Hazards

Direcciones Futuras

Pennogenin-3-O-α-L-Rhamnopyranosyl-(1→2)-[α-L-Rhamnopyranosyl-(1→3)]-β-D-Glucopyranoside (Spiroconazol A) isolated from Dioscorea bulbifera L. var. sativa induces autophagic cell death by p38 MAPK activation in NSCLC cells . This suggests potential therapeutic applications in the treatment of NSCLC .

Propiedades

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYHBUHOUUETMI-WJOMMTHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903924 | |

| Record name | Pennogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pennogenin | |

CAS RN |

507-89-1 | |

| Record name | Pennogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)acetonitrile](/img/structure/B1253060.png)

![2-[[(2R,3S)-5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3-[2-(dipropylamino)-2-oxoethoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]oxy]-N,N-dipropylacetamide](/img/structure/B1253061.png)

![Bicyclo[2.2.1]hept-1-ene](/img/structure/B1253063.png)

![1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)-](/img/structure/B1253072.png)